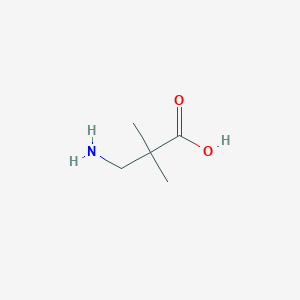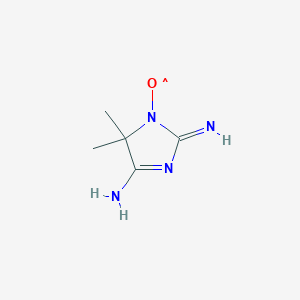
6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the benzoxazinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. Common starting materials include aromatic amines and carboxylic acids. The reaction conditions often require catalysts, specific temperatures, and solvents to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 4H-1,3-BENZOXAZIN-4-ONE derivatives
- 6-AMINO-3-(p-AMINOPHENYL)-2,3-DIHYDRO- derivatives
Uniqueness
The uniqueness of 6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
特性
CAS番号 |
18672-13-4 |
|---|---|
分子式 |
C14H13N3O2 |
分子量 |
255.27 g/mol |
IUPAC名 |
6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H13N3O2/c15-9-1-4-11(5-2-9)17-8-19-13-6-3-10(16)7-12(13)14(17)18/h1-7H,8,15-16H2 |
InChIキー |
MYCCIRTWWFFNLD-UHFFFAOYSA-N |
SMILES |
C1N(C(=O)C2=C(O1)C=CC(=C2)N)C3=CC=C(C=C3)N |
正規SMILES |
C1N(C(=O)C2=C(O1)C=CC(=C2)N)C3=CC=C(C=C3)N |
Key on ui other cas no. |
18672-13-4 |
同義語 |
6-Amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4(3H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)













